molecular formula C17H13ClFNO4S2 B11265422 Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11265422
M. Wt: 413.9 g/mol
InChI Key: AUCPIZUGOJOTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide derivative featuring a benzothiophene core substituted with a sulfamoyl group linked to a 3-chloro-4-fluorophenyl moiety and an ethyl ester at the 2-position.

Properties

Molecular Formula

C17H13ClFNO4S2

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H13ClFNO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-10-7-8-13(19)12(18)9-10/h3-9,20H,2H2,1H3

InChI Key

AUCPIZUGOJOTES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and ethyl acetoacetate.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the benzo[b]thiophene derivative with 3-chloro-4-fluoroaniline in the presence of a sulfonyl chloride reagent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmaceuticals: Used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The compound is compared below with four structurally related sulfonamide derivatives, differing in substituents on the phenyl ring or benzothiophene core. These variations influence molecular weight, electronic properties, and steric effects, which are critical for drug design and material science applications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data
Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Phenyl Ring Benzothiophene Substitution
Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) Not provided C₁₇H₁₄ClFNO₄S₂ 421.9 (calc.) 3-Cl, 4-F None
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 932520-41-7 C₁₈H₁₆FNO₄S₂ 409.4 3-F, 4-CH₃ None
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate 899971-40-5 C₁₉H₁₈FNO₄S₂ 407.5 3-C₂H₅ 4-F
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate 932354-60-4 C₁₉H₁₈FNO₅S₂ 423.5 2-OCH₂CH₃ 4-F
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 900012-69-3 C₁₈H₁₆FNO₄S₂ 393.5 3-CH₃ 4-F
Key Observations:

Substituent Effects :

  • The 3-chloro-4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects (Cl and F), which may enhance electrophilicity and intermolecular interactions compared to analogs with methyl (e.g., ) or ethyl groups (e.g., ).
  • The 4-fluoro substitution on the benzothiophene core in analogs , and may influence ring planarity and π-π stacking interactions, whereas the target compound lacks this substitution.

Molecular Weight :

  • The target compound has a calculated molecular weight of 421.9 g/mol , higher than most analogs due to the combined mass of Cl and F substituents.

Spectroscopic Data:
  • Mass Spectrometry : Analogs like and exhibit ESI-MS peaks at m/z 409.4 and 407.5 , respectively . The target compound’s molecular ion would likely appear near m/z 422 (calc. 421.9).

Biological Activity

Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiophene core, a sulfamoyl group, and an ethyl ester functionality. The synthesis typically involves several key steps:

  • Formation of the Benzothiophene Core : Achieved through cyclization reactions using suitable precursors.
  • Introduction of the Sulfamoyl Group : Conducted via nucleophilic substitution with sulfamoyl chloride derivatives.
  • Esterification : Finalized with esterification using ethanol in the presence of an acid catalyst.

The overall reaction can be summarized as follows:

Benzothiophene+Sulfamoyl Chloride+EthanolEthyl 3 3 chloro 4 fluorophenyl sulfamoyl 1 benzothiophene 2 carboxylate\text{Benzothiophene}+\text{Sulfamoyl Chloride}+\text{Ethanol}\rightarrow \text{Ethyl 3 3 chloro 4 fluorophenyl sulfamoyl 1 benzothiophene 2 carboxylate}

Biological Activity

This compound is primarily investigated for its anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes related to cell growth and survival pathways. For instance, it has been shown to inhibit the YAP/TAZ-TEAD interaction, which is crucial in regulating gene expression associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer potential, preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzyme functions.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfamoyl group may interact with active sites on enzymes critical for cell proliferation and survival.
  • Receptor Modulation : The compound could modulate receptor activity involved in signaling pathways that regulate cancer cell growth.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of malignant mesothelioma .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective inhibition .

Data Table: Summary of Biological Activities

Activity TypeTargetMechanismReference
AnticancerVarious cancer cell linesEnzyme inhibition, receptor modulation
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membranes

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophenol derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the sulfamoyl group via coupling reactions between the benzothiophene intermediate and 3-chloro-4-fluoroaniline. Reagents like sulfonyl chlorides or coupling agents (e.g., HATU, EDCI) are employed under anhydrous conditions .
  • Step 3 : Esterification at the 2-position using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
    Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical to achieving >70% yield. Automated flow reactors may enhance reproducibility for scale-up .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., fluorine and chlorine chemical shifts at δ 110–125 ppm and δ 35–45 ppm, respectively) .
  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsion angles, and confirms sulfamoyl group orientation. ORTEP-3 software visualizes molecular geometry and ring puckering .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., S=O stretching at 1150–1300 cm1^{-1}, ester C=O at 1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence biological activity?

Comparative structure-activity relationship (SAR) studies reveal:

  • 3-Chloro-4-fluoro substitution : Enhances binding to hydrophobic pockets in target proteins (e.g., kinases) due to increased lipophilicity (clogP ~3.5) and halogen bonding .
  • Ethyl vs. Methyl carboxylate : Ethyl esters improve metabolic stability compared to methyl analogs, as shown in pharmacokinetic assays .
  • Sulfamoyl group orientation : Ortho-substituted sulfamoyl groups (e.g., 3-chloro-4-fluoro) exhibit higher inhibitory activity against carbonic anhydrase isoforms compared to para-substituted derivatives (IC50_{50} < 50 nM) .

Q. What computational strategies predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Glide is used to model binding modes to enzymes (e.g., cyclooxygenase-2). The sulfamoyl group often forms hydrogen bonds with catalytic residues (e.g., Arg106 in COX-2) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Fluorine substituents reduce desolvation penalties, enhancing ligand-receptor affinity .
  • Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) optimizes charge distribution, explaining electron-withdrawing effects of chlorine on reaction intermediates .

Q. How can low yields during sulfamoyl group introduction be mitigated?

Common challenges include competing side reactions (e.g., sulfonation at incorrect positions). Solutions:

  • Coupling Agents : Use HATU or PyBOP to activate sulfonic acid intermediates, improving regioselectivity .
  • Temperature Control : Maintain reactions at 0–5°C to suppress decomposition.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired regioisomer .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

  • Meta-analysis : Compare IC50_{50} values against standardized assays (e.g., enzyme inhibition under pH 7.4 vs. 6.5). For example, fluorophenyl derivatives show pH-dependent activity due to protonation of the sulfamoyl group .
  • Crystallographic Validation : Co-crystallize analogs with target proteins to confirm binding poses. Discrepancies in IC50_{50} may arise from crystal packing effects or solvent accessibility .
  • Statistical Modeling : Multivariate regression identifies key descriptors (e.g., Hammett σ, molar refractivity) driving activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.